1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2,3-dimethylimidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C11H10N4/c1-7-14-10-5-8-9(13-4-3-12-8)6-11(10)15(7)2/h3-6H,1-2H3 |
InChI Key |
UZHOWOCLAZAVAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=NC=CN=C3C=C2N1C |
Origin of Product |
United States |
Structural Framework and Nomenclature of Imidazo 4,5 G Quinoxaline Scaffolds
The foundational structure of imidazo[4,5-g]quinoxaline is a tetracyclic aromatic system. It is formed by the fusion of an imidazole (B134444) ring with a quinoxaline (B1680401) core, which itself is a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. pharmacophorejournal.com The "g" in the nomenclature specifies the face of the quinoxaline moiety to which the imidazole ring is fused. The numbering of the atoms in the heterocyclic system follows established IUPAC conventions, which is crucial for unambiguously identifying substituted derivatives.
The planarity of this fused system allows for significant π-π stacking interactions, a key feature in its chemical and biological activities. indianchemicalsociety.com The presence of multiple nitrogen atoms within the scaffold provides sites for hydrogen bonding and coordination with metal ions, further diversifying its chemical behavior.
Significance of Fused Quinoxaline Imidazole Systems in Chemical Science
The fusion of quinoxaline (B1680401) and imidazole (B134444) rings creates a unique electronic and structural environment that has captured the attention of chemists for decades. acs.org Quinoxaline derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Similarly, the imidazole ring is a ubiquitous feature in many biologically active molecules and natural products. rsc.orgrsc.org
The combination of these two pharmacophores into a single, rigid framework often leads to synergistic or novel properties. Researchers have explored these fused systems for their potential in medicinal chemistry, materials science, and as ligands in coordination chemistry. nih.govacs.orgebi.ac.uk The ability to systematically modify the core structure through various substitution patterns allows for the fine-tuning of its electronic and steric properties, making it a versatile scaffold for targeted applications.
Research Landscape for N Methylated Imidazo 4,5 G Quinoxaline Derivatives, Including 1,2 Dimethyl 1h Imidazo 4,5 G Quinoxaline
Traditional Synthetic Approaches to the Imidazo[4,5-g]quinoxaline Core
Classical methods for constructing the quinoxaline and fused imidazole rings have laid the foundation for the synthesis of complex heterocyclic compounds. These approaches typically involve the sequential or one-pot formation of the quinoxaline system followed by or concurrent with the annulation of the imidazole ring.
The most fundamental and widely utilized method for synthesizing the quinoxaline core is the cyclocondensation of an aromatic diamine with a 1,2-dicarbonyl compound. sapub.org This approach, rooted in the work of Körner and Hinsberg, is a robust strategy for forming the pyrazine (B50134) ring of the quinoxaline system. mtieat.org For the synthesis of an imidazo[4,5-g]quinoxaline, the starting diamine is typically a derivative of benzene (B151609) that already contains the imidazole moiety, such as a 5,6-diaminobenzimidazole.
The general reaction involves the condensation of o-phenylenediamine (B120857) or its derivatives with α-dicarbonyl compounds like glyoxal (B1671930) or 2,3-butanedione. sapub.org The reaction can be catalyzed by acids or performed under neutral conditions. sapub.orgmdpi.com To obtain the specific target, this compound, the required precursors would be 1,2-dimethyl-1H-benzimidazole-5,6-diamine and a dicarbonyl compound such as 2,3-butanedione. The reaction proceeds via the formation of a diimine intermediate which then undergoes cyclization and aromatization. Various catalysts, including cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, have been shown to facilitate this transformation with excellent yields at room temperature. chim.it
Table 1: Illustrative Precursors for Imidazo[4,5-g]quinoxaline Core Synthesis
| Diamine Precursor | Dicarbonyl Precursor | Resulting Core Structure |
| 1,2-Dimethyl-1H-benzimidazole-5,6-diamine | 2,3-Butanedione | 1,2,6,7-tetramethyl-1H-imidazo[4,5-g]quinoxaline |
| 5,6-Diaminobenzimidazole | Glyoxal | 1H-Imidazo[4,5-g]quinoxaline |
| o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline |
An alternative to building upon a pre-formed benzimidazole (B57391) is to construct the imidazole ring onto an existing quinoxaline framework. This can be achieved through several strategies. One method involves the reaction of a diaminoquinoxaline with an appropriate reagent to form the five-membered imidazole ring.
Another powerful strategy involves intramolecular cyclization. For instance, a synthetic route to the related imidazo[1,5-a]quinoxalin-4-one system was developed involving the condensation of o-nitroaniline with glyoxylate, followed by reaction with tosylmethyl isocyanide (TosMIC) to form an imidazole intermediate. nih.gov A subsequent reductive cyclization of the nitro group affords the fused tricyclic system. nih.gov This principle can be adapted where a suitably functionalized quinoxaline precursor undergoes cyclization to form the imidazole ring. For example, transformations of 1-(o-nitrophenyl)-2-formylimidazole can lead to the formation of the imidazo[1,2-a]quinoxaline (B3349733) system. researchgate.net Iodine-mediated oxidative condensation of 2-(benzimidazol-1-yl)aniline substrates has also been reported as a method for creating fused benzimidazo[1,2-a]quinoxaline derivatives. nih.gov
Advanced Synthetic Strategies for N-Substituted Imidazo[4,5-g]quinoxalines
Modern synthetic chemistry has introduced a variety of advanced methodologies that offer improvements in efficiency, selectivity, and sustainability for the synthesis of complex heterocycles like N-substituted imidazo[4,5-g]quinoxalines.
Transition metals such as palladium, copper, nickel, and iron play a crucial role in modern organic synthesis, particularly in the formation of C-N bonds to construct heterocyclic rings. organic-chemistry.org Iron-catalyzed one-pot synthesis of quinoxalines has been achieved through a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols, where an iron complex catalyzes both the reduction of the nitro group and the oxidation of the diol. nih.gov
Nickel-catalyzed systems are also effective; an inexpensive NiBr₂/1,10-phenanthroline catalyst has been used to synthesize quinoxalines from 1,2-diamines. organic-chemistry.org Copper catalysis is employed in tandem reactions for imidazole formation followed by heteroannulation to produce complex fused systems. rsc.org These metal-catalyzed protocols are particularly valuable for creating substituted analogues by enabling cross-coupling reactions to introduce various functional groups onto the heterocyclic core.
Table 2: Examples of Transition Metal Catalysts in Quinoxaline Synthesis
| Catalyst System | Reaction Type | Key Advantages | Reference(s) |
| Iron (Knölker complex) | Transfer Hydrogenative Condensation | One-pot synthesis from nitroanilines and diols, avoids external redox agents. | nih.gov |
| Nickel (NiBr₂/1,10-phenanthroline) | Condensation/Dehydrogenation | Inexpensive catalyst, effective for diamine substrates. | organic-chemistry.org |
| Copper (CuCl₂) | Oxidative Condensation | One-pot synthesis from alkynes and diamines. | sapub.org |
| Palladium (PdCl₂) | Oxidative Condensation | Efficient oxidation of alkynes for one-pot quinoxaline synthesis. | sapub.org |
A significant trend in modern synthesis is the development of environmentally benign methods. nih.gov These green chemistry approaches aim to reduce waste, avoid hazardous solvents, and use renewable resources and catalysts. For quinoxaline synthesis, this includes using water as a reaction medium, which is often facilitated by catalysts like cerium (IV) ammonium nitrate or trimethylsilyl (B98337) chloride (TMSCl). chim.it
Supramolecular catalysts like β-cyclodextrin have been used to promote the reaction between o-phenylenediamine and 2-indanone (B58226) derivatives in water or even in a solid state at room temperature, offering a mild, efficient, and reusable catalytic system. mdpi.com Other green approaches include the use of deep eutectic solvents, which are biodegradable and can be reused, and the synthesis of copper oxide nanoparticles using waste orange peel extract to act as a recyclable catalyst for quinoxaline formation. rsc.orgnih.gov These methods often lead to simpler work-up procedures and a lower environmental impact compared to traditional protocols. mdpi.comrsc.org
Table 3: Comparison of Selected Green Synthesis Methodologies
| Method | Catalyst/Solvent | Reaction Conditions | Environmental Benefit | Reference(s) |
| Supramolecular Catalysis | β-Cyclodextrin / Water | Room Temperature | Reusable catalyst, benign aqueous solvent, mild conditions. | mdpi.com |
| Nanoparticle Catalysis | CuO NPs / Orange Peel Extract | Green Solvent | Use of waste biomass, recyclable catalyst, straightforward workup. | nih.gov |
| Deep Eutectic Solvent | Choline Chloride/Urea | 60-80°C | Reusable and biodegradable solvent, energy-efficient. | rsc.org |
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | Room Temperature | Metal-free, recyclable catalyst, short reaction times. | nih.gov |
To accelerate reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has become a powerful tool. udayton.edu Reactions that might take hours or days with conventional heating can often be completed in minutes under microwave irradiation. nycu.edu.tw This technique has been successfully applied to the synthesis of various fused heterocyclic systems, including imidazoquinoxalinones and pyrido fused imidazo[4,5-c]quinolines. nycu.edu.twrsc.org The benefits include not only a dramatic reduction in reaction time but also often higher product purity and yields. udayton.edunih.gov
One-pot reactions, frequently combined with microwave assistance, further enhance synthetic efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. bohrium.com For example, a one-pot, three-component synthesis of quinoxalinyl amides has been devised. chim.it Similarly, the synthesis of imidazoquinoxalinones has been achieved in a one-pot process that includes the reduction of nitro groups, intramolecular cyclization, and N-heterocyclization to form both the imidazole and quinoxalinone rings in a single step under microwave irradiation. nycu.edu.tw
Table 4: Microwave-Assisted vs. Conventional Heating in Heterocycle Synthesis
| Reaction | Heating Method | Reaction Time | Key Advantage | Reference(s) |
| Imidazo[1,2-a]quinoxaline synthesis | Microwave | 25 min | Rapid, high-yield synthesis. | nih.gov |
| Polymer-supported imidazoquinoxalinone synthesis | Microwave | Minutes | Drastic reduction in time compared to hours/days with conventional heating. | nycu.edu.tw |
| Pictet-Spengler cyclization for fused quinolines | Microwave | Varies | Superior conversion and reduced time compared to conventional methods. | bohrium.com |
| Synthesis of quinoxaline derivatives | Microwave | 5 min | Solvent-free conditions, high yield, extremely fast. | udayton.edu |
Table of Compounds
Regioselective Synthesis and Isomer Control in Imidazo[4,5-g]quinoxaline Construction
Regioselectivity in the synthesis of imidazoquinoxalines is paramount for targeting specific biological activities. The fusion of the imidazole ring to the quinoxaline core can result in several isomers, such as the linear imidazo[4,5-g]quinoxaline and various angular isomers like imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline (B8520501). Control over which isomer is formed is typically achieved by careful selection of starting materials and reaction conditions.
A notable strategy for the regioselective synthesis of imidazo[1,5-a]quinoxalines involves an ionic liquid (IL)-supported approach under microwave irradiation. rsc.org In this method, aromatic amines immobilized on an ionic liquid support react with ketones and aliphatic aldehydes through an unconventional Pictet–Spengler reaction to yield polycyclic imidazo[1,5-a]quinoxalines. rsc.org The use of the ionic liquid support facilitates purification by simple precipitation, while microwave conditions accelerate the reaction. rsc.org
Another powerful method focuses on the synthesis of benzo rsc.orgmdpi.comimidazo[1,2-a]quinoxaline derivatives, which are structurally related isomers. This transition-metal-free strategy utilizes an iodine-mediated direct sp³ C–H amination reaction starting from readily available 2-(benzoimidazol-1-yl)aniline substrates. rsc.org The reaction is operationally simple, scalable, and provides the desired products in high yields. rsc.org
Furthermore, a regiospecific and efficient method for constructing the imidazo[1,5-a]quinoxalin-4(5H)-one template has been developed. researchgate.net The key step in this synthesis is an intramolecular cyclization process that leads to the desired product in excellent yield. researchgate.netresearchgate.net This approach was successfully applied to the synthesis of a potent Lck inhibitor, demonstrating its utility in targeted drug development. researchgate.net
The table below summarizes key regioselective synthetic methods for constructing imidazoquinoxaline isomers.
| Target Isomer | Synthetic Method | Key Features | Starting Materials |
| Imidazo[1,5-a]quinoxalines | Ionic Liquid (IL) Supported Pictet–Spengler Reaction | Microwave-assisted; Regioselective; Simplified purification | IL-immobilized aromatic amines, ketones, aliphatic aldehydes |
| Benzo rsc.orgmdpi.comimidazo[1,2-a]quinoxalines | I₂-mediated sp³ C–H Amination | Transition-metal-free; High yields; Scalable | 2-(benzoimidazol-1-yl)aniline substrates |
| Imidazo[1,5-a]quinoxalin-4(5H)-one | Intramolecular Cyclization | Regiospecific; Excellent yields | Reductive cyclization of a nitro imidazole carboxylate |
This table presents a summary of selected regioselective synthetic strategies for different imidazoquinoxaline isomers based on cited research.
Combinatorial and Library Synthesis of Imidazo[4,5-g]quinoxaline Scaffolds
Combinatorial chemistry and the synthesis of compound libraries are powerful tools for the discovery of new therapeutic agents. By generating a large number of structurally diverse molecules based on a core scaffold like imidazo[4,5-g]quinoxaline, researchers can perform high-throughput screening to identify compounds with desired biological activities. nih.gov
One notable example in a related series involved the multistep parallel solution-phase synthesis of a 2,000-member chemical library based on 5-aminobenzimidazole (B183301) derivatives. mdpi.com Interestingly, upon extended storage, trace impurities were identified as imidazo[4,5-g]quinazoline derivatives, formed through a novel multi-component reaction. This discovery led to the deliberate synthesis of several novel compounds within this new heterocyclic system. mdpi.com
Libraries of imidazo[1,2-a]quinoxaline derivatives have also been purposefully synthesized to explore their potential as inhibitors of enzymes like phosphodiesterase 4 (PDE4). researchgate.netnih.gov These syntheses often involve the condensation of an appropriate alpha-aminoalcohol with a quinoxaline, followed by intramolecular cyclization and subsequent nucleophilic substitutions to introduce diversity. nih.gov Similarly, libraries of 3-aminoimidazo[1,2-a]pyridines, which can be considered analogues, have been generated in high yield through parallel synthesis, with purification facilitated by ion-exchange resins. researchgate.net The reactivity of the core heterocycle can be further exploited through various reactions like electrophilic substitution and lithiation to expand the library's diversity. nih.gov The screening of such libraries has been instrumental in identifying lead compounds for various therapeutic targets, including cancer and inflammatory diseases. nih.govnih.gov
The table below provides examples of library synthesis involving imidazoquinoxaline and related scaffolds.
| Library Scaffold | Synthetic Approach | Diversity Generation | Application/Target |
| Imidazo[4,5-g]quinazolines | Multi-component reaction from a 5-aminobenzimidazole library | Use of various aldehydes | Discovery of a new heterocyclic system |
| Imidazo[1,2-a]quinoxalines | Condensation, intramolecular cyclization, nucleophilic substitution | Variation of alpha-aminoalcohols and subsequent substitutions | PDE4 Inhibition |
| C6-substituted benz rsc.orgmdpi.comimidazo[1,2-a]quinoxalines | Two novel synthetic routes from commercially available materials | Introduction of various substituents at the C6-position | Anticancer activity screening |
| 3-Aminoimidazo[1,2-a]pyridines | Three-component condensation (aldehyde, isonitrile, 2-aminopyridine) | Use of diverse aldehydes and isonitriles, further reaction at the amino group | General heterocyclic library for screening |
This table showcases examples of combinatorial and library synthesis strategies for creating diverse sets of imidazoquinoxaline-related compounds for biological screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For N-heterocyclic compounds, NMR provides critical information on the electronic environment of each proton and carbon atom, allowing for the precise assignment of the molecular structure. ipb.pt
In the ¹H NMR spectrum of an imidazo[4,5-g]quinoxaline derivative, the aromatic protons are expected to resonate in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. pressbooks.pubopenstax.org The chemical shifts of the protons on the quinoxaline and imidazole rings are influenced by the nitrogen atoms and the fusion of the rings. The methyl groups at the C1 and C2 positions would likely appear as sharp singlet signals in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the heterocyclic rings appearing at distinct chemical shifts. The complexity of natural and synthetic heterocyclic compounds often necessitates the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals. ipb.pt
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.5 - 8.2 | multiplet | - |
| Methyl-H | 2.5 - 3.0 | singlet | - |
| Illustrative data for a generic substituted quinoxaline derivative. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Aromatic compounds exhibit characteristic absorption bands in their IR spectra. pressbooks.pubopenstax.org
For a compound like this compound, the IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic rings typically above 3000 cm⁻¹. pressbooks.pubopenstax.org The C=N stretching vibrations within the pyrazine and imidazole rings are expected in the 1620-1624 cm⁻¹ region. nih.gov The region between 1400 cm⁻¹ and 1600 cm⁻¹ would likely contain a series of complex bands due to the aromatic C=C and C=N ring stretching vibrations. pressbooks.pubacs.org The presence of methyl groups would be indicated by C-H stretching and bending vibrations.
The following table presents typical IR absorption bands for functional groups found in quinoxaline and related heterocyclic compounds.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Pyrazine Ring) | 1620 - 1624 nih.gov |
| Aromatic C=C and C=N Ring Stretch | 1400 - 1600 pressbooks.pubacs.org |
| C-H Out-of-Plane Bending | 690 - 900 pressbooks.pubopenstax.org |
| Illustrative data based on typical values for aromatic and heterocyclic compounds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as imidazo[4,5-g]quinoxaline, exhibit characteristic absorption bands in the UV-Vis region. Quinoxaline derivatives are known to display multiple absorption maxima due to π-π* and n-π* electronic transitions. nih.gov
The UV-Vis spectrum of this compound would be expected to show intense absorptions corresponding to π-π* transitions, likely in the range of 305–325 nm, and less intense n-π* transitions at longer wavelengths, around 400–410 nm, which are characteristic of the C=N bonds within the pyrazine ring. nih.gov The exact position and intensity of these bands are influenced by the solvent and the substitution pattern on the heterocyclic core.
The table below shows representative UV-Vis absorption data for quinoxaline derivatives.
| Electronic Transition | Typical Absorption Maximum (λmax, nm) |
| π-π* (C=N) | 305 - 325 nih.gov |
| n-π* (C=N) | 400 - 410 nih.gov |
| Illustrative data for quinoxaline derivatives. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would provide its exact molecular weight.
The fragmentation of fused nitrogen-containing heterocyclic systems under mass spectrometric conditions can be complex. nih.gov Characteristic fragmentation pathways often involve the cleavage of the heterocyclic rings. For related fused N-heterocycles, cross-ring fissions on the pyrimidine (B1678525) or pyridazine (B1198779) rings have been observed. nih.gov The fragmentation pattern is significantly influenced by the nature and position of substituents on the ring system. nih.gov
A detailed analysis of the fragmentation of this compound would likely involve initial losses of small, stable molecules or radicals from the heterocyclic core, followed by further fragmentation of the resulting ions.
| Ion | m/z (mass-to-charge ratio) | Description |
| [M]⁺ | Expected at calculated MW | Molecular Ion |
| [M - CH₃]⁺ | MW - 15 | Loss of a methyl radical |
| [M - HCN]⁺ | MW - 27 | Loss of hydrogen cyanide |
| Hypothetical fragmentation data for this compound. |
X-ray Diffraction for Solid-State Structural Determination
For a crystalline sample of this compound, X-ray crystallography would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the precise dimensions of the unit cell. The resulting structural data would offer unambiguous proof of the fused ring system and the positions of the methyl substituents. While specific crystallographic data for the title compound is not available, the table below illustrates the type of information obtained from an X-ray diffraction study of a related heterocyclic compound.
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.20 |
| b (Å) | 8.35 |
| c (Å) | 13.91 |
| β (°) | 104.98 |
| Illustrative data from a related pyrrolo[1,2-a] quinoxaline derivative. ipb.pt |
Reactivity and Chemical Transformations of 1,2 Dimethyl 1h Imidazo 4,5 G Quinoxaline
Derivatization and Functionalization Strategies of Imidazo[4,5-g]quinoxaline
The functionalization of the imidazo[4,5-g]quinoxaline core is a key strategy for modulating its physicochemical and biological properties. A notable approach involves the solution-phase parallel synthesis of libraries built upon this scaffold, allowing for the introduction of diversity at multiple positions.
One such strategy begins with 1,5-difluoro-2,4-dinitrobenzene (B51812) to construct a 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol scaffold. nih.gov This method highlights the ability to introduce various substituents, creating a library of compounds with three points of diversity. nih.gov While this example leads to a 6-ol derivative, it establishes a foundational methodology for derivatizing the core structure.
For the related quinoxalin-2(1H)-one scaffold, direct C-H functionalization via multi-component reactions has emerged as a powerful tool. nih.gov These methods allow for the one-pot introduction of diverse functional groups, such as trifluoroalkyl groups, by reacting quinoxalin-2(1H)-ones with reagents like CF₃SO₂Na and unactivated alkenes under photocatalytic conditions. nih.gov Such strategies, while demonstrated on a related core, suggest potential pathways for the direct functionalization of the 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline ring system.
Furthermore, reactivity studies on isomeric systems like imidazo[1,2-a]quinoxalines have revealed that the heterocycle can be functionalized through diverse reactions such as lithiation and halogen-metal exchange, providing access to a wide array of derivatives. nih.gov These established methods for related isomers offer a blueprint for exploring the derivatization of the imidazo[4,5-g]quinoxaline system.
Alkylation and N-Functionalization Processes
Alkylation and N-functionalization are critical transformations for modifying the imidazo[4,5-g]quinoxaline skeleton, influencing its properties and biological interactions. The nitrogen atoms in both the imidazole (B134444) and quinoxaline (B1680401) rings serve as key sites for such modifications.
A prime example is the synthesis of a 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol library, which inherently involves the alkylation of the N-1 and N-7 positions. nih.gov This process demonstrates the feasibility of introducing various alkyl groups onto the nitrogen atoms of the fused ring system, starting from commercially available building blocks. nih.gov
For related quinoxaline systems, various alkylation techniques have been developed. Visible-light-mediated decarboxylative alkylation has been successfully applied to quinoxalin-2(1H)-ones to produce a range of 3-alkylquinoxalin-2(1H)-ones. acs.org This reaction proceeds at ambient temperature using a recyclable ruthenium(II) catalyst. acs.org Additionally, N-functionalization is a common strategy, as seen in the synthesis of N-substituted quinoxaline-2-carboxamides, where the carboxamide nitrogen is functionalized with various groups. nih.gov
Studies on isomeric structures further illustrate the scope of these reactions. In the imidazo[1,5-a]quinoxaline (B8520501) series, derivatives with diverse alkyl chains of varying lengths (from butyl to hexyl) have been successfully attached to the imidazole moiety. rsc.org Similarly, N-alkylation has been reported for imidazo[1,2-a]quinoxaline (B3349733) derivatives. researchgate.net Quaternization of the nitrogen atoms in the imidazo[1,2-a]quinoxaline ring has also been studied, leading to charged derivatives with altered properties. researchgate.net
Table 1: Examples of Alkylation and N-Functionalization Reactions on Quinoxaline Scaffolds
| Scaffold Type | Reaction Type | Reagents/Conditions | Product Type | Reference |
| Imidazo[4,5-g]quinoxaline | N-Alkylation | Solution-phase synthesis from 1,5-difluoro-2,4-dinitrobenzene | 1,2,7-Trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol | nih.gov |
| Quinoxalin-2(1H)-one | Decarboxylative Alkylation | Phenyliodine(III) dicarboxylates, Ru(II) catalyst, visible light | 3-Alkylquinoxalin-2(1H)-ones | acs.org |
| Imidazo[1,5-a]quinoxaline | N-Alkylation | Sonogashira cross-coupling | 1-Alkyl-imidazo[1,5-a]quinoxalines | rsc.org |
| Imidazo[1,2-a]quinoxaline | N-Alkylation | Various | N-Alkyl-2,4-diphenylimidazo[1,2-a]quinoxalin-1-amine | researchgate.net |
| Imidazo[1,2-a]quinoxaline | Quaternization | Not specified | Quaternized derivatives | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions
The quinoxaline portion of the fused system is inherently electron-deficient, making it susceptible to nucleophilic attack, while the imidazole ring is more prone to electrophilic substitution. This dual reactivity allows for selective functionalization at different positions of the this compound molecule.
Nucleophilic Substitution: The pyrazine (B50134) ring of the quinoxaline system can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. The vicarious nucleophilic substitution (VNS) of hydrogen has been explored as a method for functionalizing the quinoxaline ring with carbanions. rsc.org For instance, reactions with poorly stabilized nitrile carbanions can yield VNS products. rsc.org More commonly, when a halogen, such as chlorine, is present on the quinoxaline ring, it is readily displaced by nucleophiles. 2-Chloroquinoxaline, for example, preferentially undergoes SNAr of the chlorine atom. rsc.org This reactivity is a cornerstone for synthesizing a variety of substituted quinoxalines.
Electrophilic Substitution: The diazine rings are generally resistant to electrophilic attack unless activated by electron-donating groups. However, halogenation can occur under specific conditions. For example, chlorination of methyl-substituted pyrazines can proceed under mild conditions, likely through an addition-elimination mechanism rather than a direct electrophilic aromatic substitution. pharmacophorejournal.com For the isomeric imidazo[1,2-a]quinoxaline system, electrophilic substitution has been successfully employed to introduce new functional groups, demonstrating the potential for such reactions on the broader imidazoquinoxaline family. nih.gov
Oxidation and Reduction Pathways of the Fused System
The fused ring system of imidazo[4,5-g]quinoxaline can undergo both oxidation and reduction reactions, targeting the nitrogen atoms, the heterocyclic rings, or the alkyl substituents. These transformations can significantly alter the compound's structure and properties.
Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. Quinoxaline 1,4-di-N-oxide derivatives are a well-studied class of compounds, and their formation is a key oxidative pathway. mdpi.com The methyl groups on the this compound ring are also potential sites for oxidation. In studies on the related compound 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), cytochrome P450 enzymes were found to catalyze the oxidation of the C(8)-methyl group to form hydroxymethyl, aldehyde, and carboxylic acid derivatives. nih.gov Alkaline potassium permanganate (B83412) (KMnO₄) is also a known reagent for oxidizing alkyl substituents on fused aromatic rings to the corresponding carboxylic acids, often leaving the heterocyclic core intact. pharmacophorejournal.com Furthermore, enzymatic oxidation of the quinoxaline ring itself can occur, leading to the formation of oxo-dihydroquinoxalinyl metabolites, a reaction mediated by enzymes like xanthine (B1682287) oxidase. nih.gov
Reduction: The electron-deficient pyrazine ring is more readily reduced than a simple benzene (B151609) ring. The imidazo[1,2-a]quinoxaline system has been reduced to its 4,5-dihydro derivative, indicating that partial reduction of the quinoxaline moiety is a viable pathway. researchgate.net In some cases, the imidazole portion of the fused system can also be reduced. For example, reduction of certain imidazo[1,2-a]quinoxaline derivatives can lead to 2,3-dihydro-imidazo[1,2-a]quinoxalines. researchgate.net The N-oxide functionalities are also susceptible to reduction; the loss of these groups often leads to a decrease in the biological activity of quinoxaline 1,4-di-N-oxides. mdpi.com
Table 2: Summary of Oxidation and Reduction Reactions on Imidazoquinoxaline and Related Scaffolds
| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | Cytochrome P450 enzymes | C(8)-Hydroxymethyl, aldehyde, and carboxylic acid derivatives | nih.gov |
| Oxidation | Quinoxaline derivative | Xanthine Oxidase | Oxo-dihydroquinoxalinyl metabolite | nih.gov |
| Oxidation | Quinoxaline | Not specified | Quinoxaline 1,4-di-N-oxide | mdpi.com |
| Oxidation | Alkyl-substituted quinoxaline | aq. KMnO₄ | Quinoxaline carboxylic acid | pharmacophorejournal.com |
| Reduction | 7-Substituted imidazo[1,2-a]quinoxaline | Not specified | 4,5-Dihydro-imidazo[1,2-a]quinoxaline | researchgate.net |
| Reduction | Imidazo[1,2-a]quinoxaline derivative | Not specified | 2,3-Dihydro-imidazo[1,2-a]quinoxaline | researchgate.net |
| Reduction | Quinoxaline 1,4-di-N-oxide | Not specified | Quinoxaline | mdpi.com |
Cascade and Cyclization Reactions for Extended Polycyclic Structures
Cascade and cyclization reactions starting from or leading to imidazoquinoxaline-type structures are powerful methods for the efficient synthesis of complex, extended polycyclic systems. These reactions often involve the formation of multiple bonds in a single synthetic operation.
A novel multi-component reaction has been described for the formation of the related imidazo[4,5-g]quinazoline ring system. This process, starting from 5-aminobenzimidazole (B183301) derivatives, proceeds through a cascade of transformations including the formation of a Schiff base, an intramolecular hetero-Diels-Alder reaction, and subsequent aromatization steps. mdpi.com This highlights how benzimidazole (B57391) precursors, which are structurally related to the imidazole part of the target compound, can be used to build fused quinoxaline-like structures.
Other cascade approaches have been developed to construct different polycyclic systems from benzimidazole precursors. For example, a transition-metal-free cascade involving a Michael addition and intramolecular cycloaddition of ynones with 2-methylbenzimidazoles yields benzo researchgate.netrsc.orgimidazo[1,2-a]pyridines. rsc.org In another example, a gold/silver-catalyzed cascade process starting with 2-(1H-benzo[d]imidazol-2-yl)anilines and alkynoic acids results in the formation of complex benzo researchgate.netrsc.orgimidazo[1,2-c]pyrrolo[1,2-a]quinazolinones through the creation of three new C-N bonds in one pot. nih.gov
Furthermore, the Pictet-Spengler cyclization strategy has been adapted to create pyrido-fused imidazo[4,5-c]quinolines. rsc.org This involves the reduction of a nitro group on an imidazo[1,2-a]pyridine (B132010) to an amine, followed by a one-pot cyclization with an aldehyde. rsc.org An ortho-annulation process, initiated by an oxidative radical formation using ceric ammonium (B1175870) nitrate (B79036) (CAN), has also been used to synthesize tricyclic 4H-imidazo[4,5-b]quinoxalines from 4-H-imidazoles. researchgate.net These examples showcase the versatility of the imidazole and quinoxaline scaffolds in participating in complex cyclization reactions to generate diverse and extended polycyclic structures.
No Specific Research Found for this compound
Following a comprehensive search for scientific literature, no specific theoretical and computational chemistry studies were found for the compound This compound . Consequently, the generation of a detailed article with specific research findings, data tables, and analysis as per the requested outline is not possible at this time.
The required sections on Density Functional Theory (DFT) studies, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, and spectroscopic predictions, as well as Global Reactivity Descriptors, Natural Bond Orbital (NBO) analysis, Quantitative Structure-Property Relationship (QSPR) modeling, and Molecular Electrostatic Potential (MEP) mapping, necessitate specific computational data that is not available in the public domain for this particular molecule.
While research exists for related structures such as other quinoxaline derivatives and various imidazo-fused heterocyclic systems, a strict adherence to the subject compound This compound prevents the use of this data as it would not be scientifically accurate for the requested molecule.
Further research or new publications specifically investigating the computational and theoretical properties of This compound would be required to fulfill the detailed request.
Theoretical and Computational Chemistry of 1,2 Dimethyl 1h Imidazo 4,5 G Quinoxaline
Molecular Dynamics Simulations for Intermolecular Interaction Studies
Molecular dynamics simulations for 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline would involve creating a simulation box containing multiple molecules of the compound, often in a solvent, to observe their interactions. The primary intermolecular forces at play for this molecule would be hydrogen bonding and π-π stacking, which are characteristic of nitrogen-containing heterocyclic aromatic compounds. mdpi.comnih.gov
Hydrogen Bonding: The presence of nitrogen atoms in the imidazo[4,5-g]quinoxaline core, particularly the non-methylated nitrogen in the imidazole (B134444) ring and the quinoxaline (B1680401) nitrogens, provides sites for hydrogen bond acceptance. acs.org In the presence of protic solvents or other hydrogen bond donors, these sites would be key to forming intermolecular hydrogen bonds. Computational studies on related quinoxaline structures have confirmed the significance of such interactions. mdpi.com
π-π Stacking: The planar, aromatic structure of the imidazo[4,5-g]quinoxaline system is conducive to π-π stacking interactions. nih.govacs.org These non-covalent interactions are critical in the self-assembly and crystal packing of aromatic molecules. MD simulations can quantify the preferred orientation (e.g., parallel-displaced or T-shaped) and the energetic favorability of these stacking arrangements.
A hypothetical MD simulation setup would involve defining the force field parameters for this compound, which describe the intra- and intermolecular potentials. The system would then be subjected to a simulation run under specific temperature and pressure conditions, and the resulting trajectory would be analyzed to extract information about intermolecular interactions.
Potential Research Findings from MD Simulations:
Radial Distribution Functions (RDFs): RDFs could be calculated to understand the probability of finding a neighboring molecule at a certain distance from a reference molecule. Peaks in the RDF would indicate preferred intermolecular distances corresponding to hydrogen bonding or van der Waals contacts.
Interaction Energy Analysis: The strength of various intermolecular interactions, such as hydrogen bonds and π-π stacking, could be quantified. This would involve calculating the electrostatic and van der Waals interaction energies between molecular pairs.
Structural and Dynamic Properties: MD simulations would also provide insights into how intermolecular interactions influence the bulk properties of the material, such as density, diffusion coefficients, and local structural ordering.
While specific experimental MD data for this compound is not available, the table below summarizes the types of intermolecular interactions that would be investigated, based on the known chemistry of quinoxaline derivatives.
| Interaction Type | Potential Participating Atoms/Groups | Significance in MD Simulation |
| Hydrogen Bonding | Imidazole N-H (donor), Quinoxaline N (acceptor), Imidazole N (acceptor) | Determines solubility in protic solvents and plays a role in crystal lattice formation. |
| π-π Stacking | Imidazo[4,5-g]quinoxaline aromatic rings | Influences self-assembly, aggregation, and electronic properties in the solid state. |
| Van der Waals | Methyl groups, aromatic C-H bonds | Contribute to the overall packing and cohesion of the molecules. |
Further computational studies, such as Density Functional Theory (DFT) calculations, could provide the necessary parameters, like partial atomic charges and electrostatic potential maps, to build accurate force fields for MD simulations of this compound. These simulations would be invaluable for predicting its behavior in various environments and for designing new materials with tailored properties.
Structure Activity Relationship Sar Investigations of Imidazo 4,5 G Quinoxaline Derivatives
Methodological Frameworks for SAR Elucidation in Fused Heterocycles
The elucidation of SAR for fused heterocyclic compounds, including the imidazo[4,5-g]quinoxaline scaffold, employs a range of methodological frameworks. A primary approach is the synthesis of a series of analogues where specific parts of the molecule are systematically modified. researchgate.net These modifications can include altering substituents, changing ring positions, or introducing different functional groups. nih.govnih.gov The biological activity of these new derivatives is then evaluated through in vitro and in vivo assays. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. abjournals.org This method involves generating molecular descriptors that quantify various properties of the molecules, such as electronic, hydrophobic, and steric characteristics. abjournals.org Statistical methods, like the genetic function algorithm (GFA), are then used to build mathematical models that predict the activity of new compounds based on these descriptors. abjournals.org Such models help in understanding the structural requirements for activity and in prioritizing which novel compounds to synthesize. abjournals.org
Another critical framework involves the bioisosteric replacement of functional groups. The quinoxaline (B1680401) scaffold is considered a bioisostere of quinoline (B57606) and naphthalene (B1677914) systems, which provides a basis for its exploration as a privileged structure in drug discovery. nih.gov This principle allows medicinal chemists to leverage knowledge from well-explored chemical classes to design new quinoxaline-based agents that may circumvent issues like bacterial resistance. nih.gov The systematic presentation of these findings helps researchers identify key substitution patterns and develop robust SAR. nih.gov
Identification of Key Structural Modifiers and Their Influence on Potency Modulation
SAR studies on quinoxaline and its fused heterocyclic derivatives have identified several key structural positions where modifications significantly impact biological potency. For imidazo[1,2-a]quinoxaline (B3349733) derivatives, which share a related core structure, studies have shown that a methylamino group at position 4 and a weakly hindered group at position 1 are important for potent phosphodiesterase 4 (PDE4) inhibitory activity. researchgate.netnih.gov
In a broader context of quinoxaline derivatives, modifications at various positions of the quinoxaline ring and its substituents have been explored. For instance, in a series of quinoxaline-1,3,4-oxadiazole hybrids designed as anticancer agents, the addition of phenyl, piperazine, piperidine, and morpholine (B109124) rings to the core structure was investigated to improve their proapoptotic properties. nih.gov For other quinoxaline derivatives targeting cancer, the presence of an unsubstituted aromatic ring was found to be more active than substituted ones. mdpi.com
The following table summarizes the influence of different structural modifications on the biological activity of various quinoxaline derivatives, providing insights that could be applicable to the imidazo[4,5-g]quinoxaline scaffold.
| Scaffold/Series | Position of Modification | Structural Change | Impact on Potency/Activity | Target/Activity | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]quinoxalines | Position 4 | Introduction of a methyl amino group | Increased potent inhibitory properties | PDE4 Inhibition | researchgate.netnih.gov |
| Imidazo[1,2-a]quinoxalines | Position 1 | Introduction of a weakly hindered group | Increased potent inhibitory properties | PDE4 Inhibition | researchgate.netnih.gov |
| Anticancer Quinoxalines | R1, R2 | Unsubstituted aromatic rings (H) vs. substituted | Higher activity | Anticancer (Melanoma) | mdpi.com |
| Imidazo[4,5-b]pyridines | Pyridine (B92270) nuclei | Substitution with bromine | Markedly increased antiproliferative activity | Antiproliferative (Colon Carcinoma) | mdpi.com |
| Imidazo[4,5-b]pyridines | Phenyl ring | Unsubstituted amidino group | Strong antiproliferative activity | Antiproliferative (Colon Carcinoma) | nih.gov |
| 1H-Imidazo[4,5-c]quinolin-4-amines | Position 4 | 4-(3,5-Dichlorophenylamino) substitution | Produced allosteric enhancement | A3 Adenosine (B11128) Receptor Modulation | nih.gov |
| 1H-Imidazo[4,5-c]quinolin-4-amines | Position 2 | 2-(1-Adamantyl) substitution | Produced allosteric enhancement | A3 Adenosine Receptor Modulation | nih.gov |
Impact of Substituent Electronic and Steric Properties on Activity Modulation
The electronic and steric properties of substituents on the imidazo[4,5-g]quinoxaline core and related structures play a definitive role in modulating biological activity.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the interaction of the molecule with its biological target.
Electron-releasing groups like methoxy (B1213986) (-OCH3) have been shown to be essential for the anticancer activity of certain quinoxaline derivatives. mdpi.com Substitution of these groups with electron-withdrawing groups such as fluorine (-F) was found to decrease activity. mdpi.com However, other electron-releasing groups like methyl (-CH3) or ethyl (-C2H5) also led to decreased activity, indicating a specific requirement for the methoxy group in that particular series. mdpi.com
In contrast, for another series of anticancer quinoxalines, an electron-withdrawing group like chlorine (-Cl) produced higher activity than a bromine (-Br) atom or an electron-releasing methyl (-CH3) group. mdpi.com
For imidazo[4,5-b]pyridines, substitution with bromine at the pyridine nucleus markedly enhanced antiproliferative activity. nih.govmdpi.com The presence of a cyano (-CN) group, which is electron-withdrawing, on an aliphatic chain attached to the quinoxaline nitrogen was also found to be essential for activity in a different set of compounds. mdpi.com
Steric Effects: The size and spatial arrangement of substituents (steric properties) are equally critical.
In the development of imidazo[1,2-a]quinoxaline-based PDE4 inhibitors, it was discovered that a weakly hindered group at the 1-position is crucial for high potency. researchgate.netnih.gov This suggests that bulky substituents at this position may clash with the target's binding site, reducing affinity.
For a series of 1H-imidazo[4,5-c]quinoline derivatives, a bulky 2-(1-adamantyl) substituent resulted in significant allosteric enhancement at the A3 adenosine receptor, while a 2-(4-tetrahydropyranyl) group abolished this enhancement, highlighting the subtle influence of substituent shape and size. nih.gov
The position of a substituent also matters. For example, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus increased activity, while trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups decreased it. mdpi.com
These findings underscore that a delicate balance of electronic and steric factors is necessary for optimizing the biological activity of imidazo[4,5-g]quinoxaline derivatives.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational tool extensively used to predict the binding orientation and affinity of a ligand to its target protein. abjournals.org This method helps in understanding the specific interactions that stabilize the ligand-protein complex, providing a structural basis for the observed biological activity and guiding further drug design. abjournals.orgnih.gov For quinoxaline derivatives, docking studies have been instrumental in identifying key interactions with various biological targets.
For instance, in the study of quinoxaline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), molecular docking revealed that potent compounds bind strongly within the EGFR active site (PDB ID: 4HJO). nih.govnih.gov Similarly, docking studies of imidazoline (B1206853) derivatives with the Kir6.2 potassium ion channel showed that different analogues bind in distinct pockets; some prefer polar active sites while others favor hydrophobic pockets. researchgate.net
The interactions typically observed involve hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the target's binding site. For example, docked quinoxaline derivatives have shown interactions with residues such as Glu-13, Tyr-16, Pro-89, and Ser-142 in their target binding pocket. researchgate.net The binding energies calculated from these simulations often correlate well with experimentally determined inhibitory concentrations (IC50 values), validating the docking models. nih.govnih.gov
The following interactive table summarizes results from various molecular docking studies on quinoxaline and related fused heterocyclic derivatives.
| Compound Series | Protein Target | Key Interacting Residues | Observed Interaction Types | Key Finding | Reference |
|---|---|---|---|---|---|
| Quinoxaline Derivatives | EGFR (PDB: 4HJO) | Not specified | Strong binding interactions | Binding energies correlated well with IC50 values. | nih.govnih.gov |
| Quinoxaline Derivatives | Native co-crystallized ligand ZK200775 binding pocket | Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90, Ser-142 | Hydrogen bonds, hydrophobic interactions | Derivatives occupied the same binding pocket as the native ligand. | researchgate.net |
| Imidazoline Derivatives | Kir6.2 Potassium Channel | H177, G299, R301 (polar pocket); F168, M169, I296 (hydrophobic pocket) | Hydrogen bonds, hydrophobic interactions | Different derivatives bound to distinct polar or hydrophobic pockets. | researchgate.net |
| Quinoxaline-1,3,4-oxadiazole Hybrids | Bcl-2 Protein | Not specified | Not specified | Modeling guided the addition of substructures to enhance activity. | nih.gov |
| Imidazole (B134444) Quinolines | Gingipain R from Porphyromonas gingivalis | Not specified | Hydrogen bonds | Compounds showed better affinity and interactions than standard drugs. | nih.gov |
Rational Design Principles for Novel Imidazo[4,5-g]quinoxaline Analogues
Based on comprehensive SAR investigations, several rational design principles can be formulated to guide the development of novel imidazo[4,5-g]quinoxaline analogues with enhanced potency and selectivity. These principles integrate findings from structural modifications, substituent effects, and molecular docking studies.
Scaffold Hopping and Bioisosteric Replacement: The imidazo[4,5-g]quinoxaline core is a privileged heterocyclic framework. Its bioisosteric relationship with other known active scaffolds like quinolines and naphthalenes suggests that it can be used to develop novel agents, potentially overcoming resistance mechanisms associated with established drug classes. nih.gov
Targeted Substitutions at Key Positions: SAR studies on related imidazo-fused systems highlight the critical importance of substitution patterns. For instance, based on findings for imidazo[1,2-a]quinoxalines, introducing a methylamino group at position 4 and a sterically non-demanding group at position 1 of the imidazo[4,5-g]quinoxaline core could be a promising strategy for certain targets like PDE4. researchgate.netnih.gov
Optimization of Electronic and Steric Properties: The biological activity is highly sensitive to the electronic and steric nature of the substituents. A rational approach would involve synthesizing a focused library of compounds with a diverse set of substituents—including small electron-donating groups (e.g., -OCH3), electron-withdrawing groups (e.g., -Cl, -F), and groups of varying sizes—to fine-tune the activity against a specific target. mdpi.com For example, introducing bromine to the pyridine ring of imidazo[4,5-b]pyridines was shown to significantly boost antiproliferative effects. nih.gov
Structure-Based Design Using Molecular Docking: Molecular docking and interaction profiling are invaluable for rational design. abjournals.org By identifying the binding mode and key interactions of lead compounds within a target's active site, new analogues can be designed to enhance these interactions. This could involve adding functional groups capable of forming additional hydrogen bonds or hydrophobic contacts with specific amino acid residues, thereby improving binding affinity and potency. researchgate.net
Separation of Desired and Undesired Activities: In some cases, structural modifications can separate different biological effects. For 1H-imidazo[4,5-c]quinoline modulators of the A3 adenosine receptor, it was possible to design derivatives that enhanced positive allosteric effects while minimizing off-target binding, demonstrating that rational design can improve a compound's selectivity profile. nih.gov
By applying these principles, researchers can more efficiently navigate the chemical space around the imidazo[4,5-g]quinoxaline scaffold to develop novel derivatives with optimized therapeutic potential.
Advanced Applications and Research Directions for Imidazo 4,5 G Quinoxaline Scaffolds
Role as Versatile Building Blocks in Organic Synthesis
The imidazo[4,5-g]quinoxaline core serves as a valuable platform for the synthesis of more complex molecules. Its derivatives are recognized for their broad spectrum of biological activities, making them privileged structures in the creation of combinatorial libraries for drug discovery. asmarya.edu.ly The synthesis of quinoxaline (B1680401) derivatives is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgmtieat.org For instance, 6,7-dimethylquinoxaline-2,3-dione (B12348963) can be synthesized by heating 4,5-dimethyl-1,2-phenylenediamine with oxalic acid in the presence of hydrochloric acid. asmarya.edu.ly
The reactivity of the imidazo[4,5-g]quinoxaline system allows for various chemical transformations. For example, researchers have developed methods for the synthesis of pyrrolo[1,2-a]quinoxalines and imidazo[1,5-a]quinoxalines through an I2-catalyzed cascade coupling reaction, demonstrating the scaffold's utility in constructing fused heterocyclic systems. rsc.org This metal-free process offers an efficient route to a diverse range of derivatives. rsc.org Furthermore, the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]quinoxalines has been accomplished via an iodine-mediated direct sp3 C-H amination, highlighting the scaffold's adaptability to modern synthetic methodologies. rsc.org
The versatility of this scaffold is further demonstrated by its use in the preparation of various substituted derivatives. For instance, 2-amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline has been synthesized from 2-amino-6-methyl-1H-imidazo[4,5-g]quinoxaline through methylation. nih.gov The development of such synthetic routes is crucial for exploring the structure-activity relationships of these compounds in various applications.
Potential in Photophysical and Optoelectronic Materials Science
Imidazo[4,5-g]quinoxaline derivatives have emerged as promising candidates for applications in materials science, particularly in the development of photophysical and optoelectronic devices. Their inherent electronic properties, which can be tuned through chemical modification, make them suitable for use as dyes, organic semiconductors, and electroluminescent materials. asmarya.edu.lyacs.org
Quinoxaline-based materials have been successfully employed as hole-transporters and emitters in electroluminescent devices, producing intense light emission. acs.org The introduction of bulky and rigid aromatic groups, such as pyrene (B120774) and carbazole, can enhance the thermal stability of these materials, a critical factor for device longevity. acs.org The photophysical properties of these compounds, including their fluorescence quantum efficiency and emission color, can be modulated by introducing different substituents. For example, quinoxalines with more electron-donating amine groups tend to have lower fluorescence quantum efficiency, and their photoluminescence is sensitive to the polarity of the solvent. acs.org
Researchers have synthesized dipolar compounds containing both quinoxaline acceptor and arylamine donor segments, which exhibit green emission with moderate quantum yields. rsc.org The charge transfer characteristics of these molecules can be altered by modifying the donor or acceptor moieties, allowing for the fine-tuning of their optoelectronic properties. rsc.org Furthermore, quinoxaline derivatives have been investigated as organic semiconductors in thin-film transistors, demonstrating their potential in next-generation electronic devices. researchgate.net The synthesis of various end-functionalized quinoxaline derivatives has allowed for a systematic study of their thermal, optical, and electrochemical properties. researchgate.net
Table 1: Photophysical and Electroluminescent Properties of Quinoxaline Derivatives
| Compound Type | Emission Color | Key Features | Potential Application |
| Chromophore-labeled quinoxaline derivatives | Green | Enhanced glass transition temperature with bulky aromatic groups. acs.org | Electroluminescent materials. acs.org |
| Dipolar quinoxaline/arylamine compounds | Green (in toluene), Red-shifted (in dichloromethane) | Tunable charge transfer character. rsc.org | Hole-transporting and emitting layers in OLEDs. rsc.org |
| Quinoxaline-based organic semiconductors | - | Investigated in top-contact/bottom-gate organic thin-film transistors (OTFTs). researchgate.net | Organic semiconductors. researchgate.net |
Application as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The nitrogen atoms within the imidazo[4,5-g]quinoxaline scaffold make it an excellent ligand for coordinating with metal ions. This property has led to its use in the development of coordination complexes and metal-organic frameworks (MOFs). researchgate.net The resulting metal complexes often exhibit interesting chemical and physical properties with potential applications in catalysis and materials science.
For example, the 2-(2′-pyridyl)quinoxaline ligand has been used to synthesize a series of first-row transition metal complexes. nih.gov These complexes have shown potential as inflammatory mediators. nih.gov The coordination of the quinoxaline ligand to the metal center is confirmed by shifts in the characteristic infrared bands of the pyridine (B92270) ring. nih.gov
MOFs are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The tunable structure and high surface area of MOFs make them suitable for a wide range of applications, including gas storage, separation, and catalysis. researchgate.netmdpi.com Quinoxaline-based ligands can be incorporated into MOFs, providing specific functionalities. For instance, copper-based MOFs have been utilized as efficient catalysts in various organic reactions. researchgate.net The use of quinoxaline derivatives as building blocks for MOFs opens up possibilities for creating novel materials with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-dimethyl-1H-imidazo[4,5-g]quinoxaline and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization of substituted aromatic precursors. For example, 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx) is synthesized via a five-step process starting from 4-fluoro-5-nitrobenzene-1,2-diamine, involving halogen displacement, reduction, and cyclization . Another approach uses intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate under visible light, catalyzed by iridium . Key challenges include controlling regioselectivity to avoid isomer formation .
Q. What structural features influence the biological activity of this compound?
- Methodological Answer : The planar tricyclic structure with methyl substituents at positions 1 and 2 enhances π-π stacking with DNA, contributing to mutagenicity . Substituent position significantly impacts activity; for example, 7-MeIgQx exhibits higher mutagenicity (348 revertants/µg in S. typhimurium YG1024) compared to angular isomers due to improved metabolic activation by cytochrome P450 enzymes . Computational studies (e.g., PM3 LUMO energy calculations) correlate electronic properties with redox behavior and bioactivity .
Q. What basic biological activities have been reported for this compound?
- Methodological Answer : Documented activities include:
- Mutagenicity : 7-MeIgQx induces frameshift mutations via metabolic activation by PCB-induced rat liver S-9 homogenate .
- Antiviral potential : Derivatives of imidazo[4,5-g]quinoxaline show micromolar activity against RNA viruses like BVDV by targeting viral RNA-dependent RNA polymerase (RdRp) .
- Anticancer activity : Structural analogs (e.g., C6-substituted benzimidazoquinoxalines) exhibit selective cytotoxicity against triple-negative breast cancer (MDA-MB-468) with IC₅₀ values 5–11-fold lower in cancer vs. normal cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. mutagenic effects)?
- Methodological Answer : Context-dependent effects arise from structural variations and metabolic pathways. For example:
- Substituent effects : Methyl groups at position 7 (7-MeIgQx) enhance mutagenicity, while C6-substituted benzimidazole moieties reduce toxicity to healthy cells .
- Metabolic activation : Cytochrome P450 1A2 bioactivation of 7-MeIgQx generates DNA-reactive intermediates, whereas detoxification via glucuronidation may mitigate carcinogenicity .
- Experimental design : Use isogenic cell lines (e.g., S. typhimurium TA98 vs. YG1024) to isolate mutagenic mechanisms .
Q. What advanced methodologies are used to study metabolic pathways and detoxification?
- Methodological Answer :
- UPLC/MS² : Detects urinary metabolites (e.g., 7-MeIgQx) with transitions like m/z 214.1 → 199.1, distinguishing isomers via retention time and fragmentation patterns .
- Stable isotope labeling : Deuterated analogs (e.g., 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d₃) track metabolic fate in vivo .
- Enzyme phenotyping : Use recombinant CYP isoforms (e.g., CYP1A2) to identify bioactivation pathways .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to viral RdRp (e.g., BVDV) to prioritize derivatives for synthesis .
- QSAR models : Correlate Hammett substituent constants (σₘ) with electrochemical properties (e.g., LUMO energy levels) to optimize redox activity .
- MD simulations : Analyze DNA adduct stability of 7-MeIgQx metabolites to explain mutagenic potency .
Q. What are the challenges in synthesizing and characterizing isomers?
- Methodological Answer :
- Regioselectivity : Differentiate linear (e.g., 7-MeIgQx) vs. angular isomers using HPLC-UV/MS with synthetic standards .
- Autooxidation : Control reaction conditions (e.g., base medium, light) to minimize byproducts during cyclization .
- Crystallography : Resolve methyl group positioning via X-ray diffraction, as NMR alone may not distinguish positional isomers .
Q. How does electronic structure influence electrochemical properties and material applications?
- Methodological Answer :
- Electrochemical tuning : Substituents alter LUMO levels (e.g., electron-withdrawing groups lower LUMO), enabling applications in organic semiconductors .
- Optoelectronic properties : Pyrido[1',2':1,2]imidazo[4,5-b]quinoxaline derivatives exhibit intense fluorescence (λₑₘ ~500 nm), useful in OLED design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
